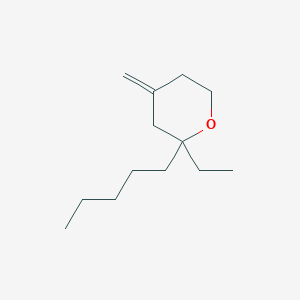
2-Ethyl-4-methylidene-2-pentyloxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-4-methylidene-2-pentyloxane is an organic compound with a unique structure that includes both ethyl and methylidene groups attached to a pentyloxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-4-methylidene-2-pentyloxane typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the alkylation of a pentyloxane precursor with ethyl and methylidene groups. The reaction conditions often include the use of a strong base, such as sodium hydride, and an appropriate solvent, such as tetrahydrofuran (THF), to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-4-methylidene-2-pentyloxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) to form carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst, such as palladium on carbon (Pd/C).
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides in the presence of a strong base, such as sodium hydride (NaH).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Ethyl-4-methylidene-2-pentyloxane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Ethyl-4-methylidene-2-pentyloxane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include modulation of signal transduction pathways and changes in gene expression.
Comparison with Similar Compounds
Similar Compounds
2-Ethyl-4-methylpentane: Similar in structure but lacks the pentyloxane ring.
4-Methylidene-2-pentanol: Contains a hydroxyl group instead of the pentyloxane ring.
2-Ethyl-4-methylhexane: Has an additional carbon in the chain compared to 2-Ethyl-4-methylidene-2-pentyloxane.
Uniqueness
This compound is unique due to its specific combination of ethyl and methylidene groups attached to a pentyloxane ring. This structure imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
CAS No. |
62062-83-3 |
|---|---|
Molecular Formula |
C13H24O |
Molecular Weight |
196.33 g/mol |
IUPAC Name |
2-ethyl-4-methylidene-2-pentyloxane |
InChI |
InChI=1S/C13H24O/c1-4-6-7-9-13(5-2)11-12(3)8-10-14-13/h3-11H2,1-2H3 |
InChI Key |
FWMBRLFKZWBEIW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1(CC(=C)CCO1)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















